molecular formula C15H20 B14332850 (2,5,5-Trimethylhex-3-yn-2-yl)benzene CAS No. 100950-90-1

(2,5,5-Trimethylhex-3-yn-2-yl)benzene

Cat. No.: B14332850
CAS No.: 100950-90-1
M. Wt: 200.32 g/mol
InChI Key: ANBSWDURAAMBOL-UHFFFAOYSA-N
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Description

(2,5,5-Trimethylhex-3-yn-2-yl)benzene (CAS 100950-90-1) is a high-purity organic compound with the molecular formula C15H20 and a molecular weight of 200.32 g/mol . This aromatic compound features a benzene ring directly linked to a bulky, branched alkyne chain, a structure represented by the SMILES notation CC(C1=CC=CC=C1)(C)C#CC(C)(C)C . This unique architecture, combining an aromatic system with an unsaturated, sterically hindered carbon-carbon triple bond, makes it a valuable intermediate in advanced organic synthesis and materials science research. Researchers utilize this compound and its structural analogs, such as other alkynyl-benzenes like (2-Methylbut-3-yn-2-yl)benzene , as key building blocks for developing novel polymers, exploring catalytic reactions like Sonogashira coupling, and synthesizing complex molecular frameworks. The presence of both rigid alkyne and aromatic moieties in a single molecule is particularly interesting for modulating the physical and electronic properties of resulting materials. As a specialty chemical, it must be handled with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100950-90-1

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

2,5,5-trimethylhex-3-yn-2-ylbenzene

InChI

InChI=1S/C15H20/c1-14(2,3)11-12-15(4,5)13-9-7-6-8-10-13/h6-10H,1-5H3

InChI Key

ANBSWDURAAMBOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2,5,5 Trimethylhex 3 Yn 2 Yl Benzene and Analogous Structures

Strategies for the Construction of Substituted Arylalkyne Scaffolds

The formation of the bond between a phenyl group and an alkyne is a fundamental transformation in organic synthesis. Various catalytic systems have been developed to facilitate this coupling, offering routes to a wide array of alkynylbenzene derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the C(sp²)-C(sp) bond characteristic of phenyl-alkynes. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a terminal alkyne.

Palladium-catalyzed reactions, such as the Sonogashira coupling, are among the most established methods. This reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Nickel complexes have also been employed as effective catalysts for such transformations. The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

More recently, iron has been explored as a cost-effective and less toxic alternative to palladium for catalyzing cross-coupling reactions. organic-chemistry.orgbeilstein-journals.org While often used for C(sp)-C(sp³) bond formation, iron catalysts can also participate in the formation of aryl-alkyne linkages under specific conditions.

Table 1: Comparison of Metal Catalysts in Phenyl-Alkyne Formation

Catalyst Metal Common Reaction Name Typical Electrophiles Typical Nucleophiles Key Advantages
Palladium (Pd) Sonogashira, Negishi Aryl halides (I, Br, Cl), Triflates Terminal alkynes (with Cu(I)), Alkynyl-zinc reagents High efficiency, broad substrate scope, well-established
Nickel (Ni) Kumada, Negishi-type Aryl halides (Cl, Br) Alkynyl Grignard reagents, Alkynyl-zinc reagents Cost-effective, effective for less reactive chlorides

Electrosynthesis offers a sustainable and powerful alternative to traditional metal-catalyzed methods for constructing organic molecules. nih.gov These methods utilize electric current to drive redox reactions, often avoiding the need for chemical oxidants or reductants and operating under mild conditions. academie-sciences.fr

For the synthesis of alkynylbenzene derivatives, electrochemical approaches can be employed in several ways. One strategy involves the oxidative coupling of terminal alkynes with arylboronic acids. Another approach is the intramolecular cyclization of precursors like 2-alkynylphenols to form benzofurans, demonstrating the utility of electrochemistry in manipulating alkynylbenzene scaffolds. nih.gov By eliminating the need for transition-metal catalysts, these methods can simplify product purification and reduce environmental impact. academie-sciences.fr Recent studies have shown that electrochemistry can be used to generate α,α-dihaloacetophenones from terminal alkyne derivatives, showcasing the versatility of this technique in functionalizing the alkyne moiety. researchgate.net

Formation and Integration of Branched Alkynyl Chains into Aromatic Systems

The synthesis of the (2,5,5-Trimethylhex-3-yn-2-yl) moiety requires methods that can efficiently form C-C bonds involving sterically hindered centers. This presents a significant challenge, which has been addressed through the development of specialized catalytic systems.

Iron-catalyzed cross-coupling has emerged as a practical and economical method for forming C(sp)-C(sp³) bonds, which is essential for elaborating the alkynyl side chain. beilstein-journals.orgnih.gov These reactions are particularly valuable for coupling alkynyl nucleophiles with alkyl halides. nih.gov A common protocol involves the reaction of an alkynyl Grignard reagent with an alkyl halide in the presence of an iron salt, such as iron(III) chloride (FeCl₃). organic-chemistry.org

Studies have shown that additives like lithium bromide can significantly accelerate the reaction, leading to excellent yields. organic-chemistry.orgresearchgate.net The mechanism is thought to involve the reduction of FeCl₃ to a more reactive low-valent iron species, which then participates in a catalytic cycle of oxidative addition and reductive elimination. organic-chemistry.org This methodology is highly effective for coupling various terminal alkynes with alkyl electrophiles, providing a direct route to complex structures like the tert-butyl- and gem-dimethyl-substituted hexynyl chain. nih.govnih.gov

Table 2: Representative Iron-Catalyzed Alkynyl-Alkyl Cross-Coupling

Iron Catalyst Nucleophile Electrophile Additive Solvent Key Feature
FeCl₃ Alkynyl Grignard Alkenyl/Alkyl Bromide LiBr THF Cost-effective, high yield, wide applicability organic-chemistry.org
[Fe(acac)₃] Alkyl Grignard Alkynyl Chloride NHC Ligand THF Mild conditions, fast reaction times nih.gov

The formation of the bond between the benzene (B151609) ring and the branched alkyl group can be achieved through alkylation reactions. The classic Friedel-Crafts alkylation involves reacting benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orggoogle.com This reaction introduces an alkyl group onto the aromatic ring.

However, a significant limitation of Friedel-Crafts alkylation with primary alkyl halides is the potential for carbocation rearrangement. youtube.com The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of products. To circumvent this issue and ensure the formation of a specific branched structure, a two-step Friedel-Crafts acylation-reduction sequence is often employed. This involves first reacting benzene with an acyl chloride to form a ketone, which is then reduced to the desired alkyl group. This process avoids carbocation intermediates and provides better control over the final product structure. youtube.com

Novel Synthetic Routes to Highly Substituted Alkynylbenzenes

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel strategies for constructing complex molecules like highly substituted alkynylbenzenes. hilarispublisher.com These routes often leverage innovative catalytic systems or reaction conditions to overcome the limitations of traditional methods.

Modern approaches include the use of photocatalysis, which uses visible light to drive chemical reactions, enabling the formation of C-C bonds under exceptionally mild conditions. hilarispublisher.com This has been applied to the C(sp²)-H alkylation of unactivated arenes, providing new pathways to functionalized benzenes. researchgate.net Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) instead of solvents, represent another green chemistry approach that can lead to high yields and selectivity in coupling reactions involving alkynes. mdpi.com

Furthermore, the development of cascade or domino reactions, where multiple bond-forming events occur in a single pot, offers a highly atom-economical route to complex structures. beilstein-journals.org Iron-catalyzed domino reactions, for instance, can combine cyclization and cross-coupling steps to rapidly build molecular complexity from simple precursors. beilstein-journals.org These cutting-edge strategies hold significant promise for the efficient and environmentally benign synthesis of highly substituted alkynylbenzenes. hilarispublisher.com

Benzannulation and Cyclotrimerization Strategies

The construction of the benzene ring in arylalkyne compounds can be efficiently achieved through metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules, a process known as cyclotrimerization. This method is highly atom-economical for creating polysubstituted benzene derivatives. mdpi.comnih.gov However, a significant challenge in the cyclotrimerization of unsymmetrical terminal alkynes is controlling the regioselectivity, which can lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene isomers. acs.orgrsc.org

Recent research has focused on developing catalytic systems that favor one regioisomer over the other. For instance, nickel-based catalysts have been shown to be effective and are often more economical than noble metals. A system comprising Ni(PPh₃)₂Cl₂ with a bidentate phosphine (B1218219) ligand (like dppb or dppm) and zinc can be tuned to produce either the 1,2,4- or 1,3,5-isomer by the inclusion or exclusion of a ZnI₂ additive. rsc.org Similarly, other nickel systems have demonstrated high yields and selectivities, particularly for ynoates and related alkynes. rsc.org Iron-catalyzed systems have also been developed for the regioselective synthesis of 1,2,4-substituted arenes from alkynyl bromides, using methanol (B129727) as a proton source. rsc.org

Rhodium catalysts are also widely used due to their high activity and the ability to tune selectivity through ligand modification. mdpi.comnih.gov Cationic rhodium(I) complexes, particularly with modified BINAP ligands, have shown high chemo- and regioselectivity in the intermolecular cyclotrimerization of alkynes. acs.orgnih.gov The choice of catalyst and reaction conditions dictates the distribution of the final products.

Table 1: Regioselectivity in Metal-Catalyzed Cyclotrimerization of Terminal Alkynes This table presents a summary of different catalytic systems and their observed regioselectivity in the [2+2+2] cycloaddition of terminal alkynes.

Catalyst SystemPredominant IsomerKey Features/AdditivesYield (%)Regioisomeric Ratio (1,2,4- : 1,3,5-)Reference
Ni(PPh₃)₂Cl₂/dppb/Zn1,2,4-No additiveUp to 98%>99:1 rsc.org
Ni(PPh₃)₂Cl₂/dppb/Zn1,3,5-ZnI₂ additiveUp to 96%1:>99 rsc.org
[Rh(cod)₂]BF₄ / DTBM-SEGPHOS1,2,4-Cationic Rh(I) complex91%83:17 amazonaws.com
FeCl₃/dppe/Zn1,2,4-Iron-catalyzed reductive processUp to 95%>99:1 rsc.org
NiCl₂·DME / B₂(OH)₄1,3,5-Hydrogen-bonding controlUp to 99%1:99 acs.org

Zirconocene-Mediated Annulation for Substituted Indene (B144670) Derivatives

Zirconocene-mediated reactions provide a powerful route for the synthesis of complex cyclic structures. One such application is the one-pot synthesis of highly substituted indene derivatives through the intermolecular coupling of aromatic ketones and alkynes. nih.gov This methodology involves the generation of a low-valent zirconocene (B1252598) species, which reacts with an aromatic ketone and two alkyne molecules to form an oxazirconacyclopentene intermediate. Subsequent acid-catalyzed hydrolysis and intramolecular cyclization afford the final indene product.

The process is notable for its multicomponent nature, allowing for the assembly of complex molecules from simple precursors in a single operation. The reaction accommodates a variety of substituted aromatic ketones and both terminal and internal alkynes, leading to a diverse range of indene structures. For example, the reaction of acetophenone (B1666503) with two equivalents of 3-hexyne, mediated by zirconocene, yields 1-ethyl-2,3-diethyl-1-methyl-1H-indene upon hydrolysis. nih.gov This strategy represents an efficient alternative to traditional methods for constructing the indene core.

Enantioselective and Stereoselective Synthetic Approaches

Cooperative Catalysis in Enantioselective C-H Functionalization

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis. Cooperative catalysis, where two distinct catalysts work in concert, has emerged as a powerful tool for achieving enantioselectivity in these transformations. nih.govnih.gov One prominent example is the combination of a palladium catalyst with a chiral phosphoric acid (CPA). thieme-connect.de This dual-catalyst system has been successfully applied to the enantioselective arylation of C(sp³)–H bonds adjacent to a directing group. snnu.edu.cn

Another effective cooperative system involves the pairing of a rhodium catalyst with a chiral amine. This approach has been used for the enantioselective coupling of aldehydes and alkynes. nih.gov The rhodium-hydride catalyst isomerizes the alkyne to a metal-allyl intermediate, which is then trapped by an enamine generated in situ from the aldehyde and the chiral amine catalyst. The stereochemistry of the final product, which contains newly formed vicinal quaternary and tertiary carbon stereocenters, can be controlled by selecting the handedness of both the rhodium complex's ligand and the amine organocatalyst. nih.govrsc.org

Table 2: Examples of Cooperative Catalysis in Enantioselective Transformations This table highlights dual-catalyst systems used to achieve high enantioselectivity in C-H functionalization and alkyne coupling reactions.

Catalyst SystemTransformationProduct TypeYield (%)Enantiomeric Excess (ee) / Ratio (er)Reference
Pd(OAc)₂ / Chiral Phosphoric Acid (CPA)Enantioselective α-C(sp³)–H Arylation of AminesChiral α-Arylated AminesUp to 91%Up to 95% ee snnu.edu.cn
[Rh(cod)Cl]₂ / Chiral AmineCoupling of α-Branched Aldehydes and Alkynesγ,δ-Unsaturated AldehydesUp to 96%Up to >99% ee nih.gov
[Pd(dba)₂] / Chiral Phosphoric Acid (CPA) / Phosphoramidite LigandEnantioselective Amination of Racemic Allylic AlcoholsChiral AminesUp to 98%Up to 96:4 er nih.gov

Stereodivergent Functionalization of Alkynes

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials, typically by changing a catalyst or a ligand. nih.govacs.org This approach is particularly valuable for the functionalization of alkynes, where semihydrogenation can lead to either (Z)- or (E)-alkenes.

A notable example is the cobalt-catalyzed transfer hydrogenation of alkynes. acs.orgorganic-chemistry.org By rationally designing pincer ligands on the cobalt center, chemists can control the stereochemical outcome. The use of a sterically bulky PNP pincer ligand (where P is phosphine and N is amine) selectively produces the (Z)-alkene. In contrast, employing a less sterically hindered NNP cobalt catalyst leads to the formation of the (E)-alkene with high selectivity. acs.orgresearchgate.net Mechanistic studies suggest that the (E)-alkene is formed through a sequential process involving the initial hydrogenation to the (Z)-alkene, followed by a catalyst-mediated Z-to-E isomerization. nih.govacs.org

Another powerful method utilizes photoredox and nickel dual catalysis for the stereodivergent sulfonylalkenylation of terminal alkynes, enabling access to both Z- and E-sulfonyl-1,3-dienes by a judicious choice of the nickel catalyst's ligand. researchgate.net

Stereoselective Tri-Insertion Reactions in Arylalkyne Systems

Frustrated Lewis Pairs (FLPs), which consist of sterically encumbered Lewis acids and bases that cannot form a classical adduct, are capable of activating a wide range of small molecules, including alkynes. In a remarkable display of this reactivity, a carborane-based intramolecular FLP has been shown to mediate the unprecedented stereoselective tri-insertion of terminal arylalkynes. nih.govrsc.org

This reaction proceeds via an initial addition of one alkyne molecule across the P/B FLP. This initial adduct then reacts with two additional equivalents of the arylalkyne. nih.govrsc.org The process involves a cascade of sequential alkyne insertions and 1,2-boryl migrations. A key feature of this transformation is the dearomatization of one of the aryl rings from an inserted alkyne molecule. nih.govrsc.org The final product is a complex 3,3a,6,6a-tetrahydronaphtho[1,8a-b]borole tricycle. This one-pot process constructs four stereocenters, including one quaternary carbon, with high stereoselectivity. rsc.orgrsc.org The reaction highlights the unique catalytic capabilities of FLPs to orchestrate complex bond formations, transforming simple arylalkynes into intricate polycyclic systems. nih.gov

Mechanistic Investigations of Reactions Involving 2,5,5 Trimethylhex 3 Yn 2 Yl Benzene Scaffolds

Reaction Mechanisms of Alkyne Functionalization on Aromatic Rings

Gold-Catalyzed Processes: Cycloisomerization and Annulation Mechanisms

Gold catalysts, particularly in their +1 oxidation state, are renowned for their exceptional ability to act as soft π-acids, activating carbon-carbon multiple bonds towards nucleophilic attack. frontiersin.orgarkat-usa.org In the context of aryl alkynes like (2,5,5-Trimethylhex-3-yn-2-yl)benzene, gold(I) catalysts initiate reactions by coordinating to the alkyne's triple bond. This coordination enhances the electrophilicity of the alkyne, making it susceptible to attack by various nucleophiles. arkat-usa.org

Cycloisomerization: For substrates possessing a suitably positioned intramolecular nucleophile, gold-catalyzed alkyne activation can trigger cycloisomerization reactions. The general mechanism involves the nucleophilic attack on the gold-activated alkyne, which can proceed through different pathways, such as 5-endo-dig or 6-exo-dig cyclizations, to form cyclic intermediates. nih.gov These intermediates can then undergo further transformations, including protodeauration or rearrangement, to yield the final cyclized products. capes.gov.br In the case of this compound derivatives with a tethered nucleophile on the aromatic ring, this methodology could lead to the formation of indene (B144670) or other fused ring systems.

Annulation: Gold-catalyzed annulation reactions often proceed through cascade sequences. For instance, a diyne substrate can undergo a double gold(I)-activation, leading to the formation of a gold-vinylidene intermediate. encyclopedia.pub This highly reactive species can then participate in ring-forming reactions, ultimately leading to polycyclic aromatic compounds. encyclopedia.pub Another common pathway involves the formation of a cyclopropyl (B3062369) gold carbene intermediate from an enyne, which then rearranges to the annulated product. researchgate.net For this compound, intermolecular annulation with other unsaturated partners would likely be influenced by the significant steric bulk of the 2,5,5-trimethylhexyl group, potentially directing the regioselectivity of the cycloaddition.

Gold-Catalyzed Reaction Type Key Mechanistic Steps Potential Product for this compound Derivative
Cycloisomerization 1. Au(I) coordination to alkyne. 2. Intramolecular nucleophilic attack. 3. Protodeauration/Rearrangement.Fused carbocycles or heterocycles (e.g., Indene derivatives).
Annulation 1. Au(I) activation of alkyne(s). 2. Formation of reactive intermediates (e.g., gold carbene). 3. Cascade cyclization/rearrangement.Polycyclic aromatic systems (e.g., Naphthalene derivatives).

Palladium-Catalyzed Cyclization and Functionalization Mechanisms

Palladium catalysis offers a versatile toolkit for the functionalization of aryl alkynes, typically involving a catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states. researchgate.net

Cyclization: Palladium-catalyzed cyclization of aryl alkynes often begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming an arylpalladium(II) intermediate. This is followed by the migratory insertion of the tethered alkyne into the aryl-palladium bond, which generates a vinylpalladium species. nih.gov The fate of this intermediate determines the final product, with possibilities including reductive elimination, β-hydride elimination, or further reaction with other substrates. nih.govnih.gov For a suitably functionalized this compound, this sequence could be employed to construct complex polycyclic frameworks.

Functionalization: Palladium catalysts are also widely used for cross-coupling reactions. In a typical scenario, an aryl-palladium(II) species, formed in situ, can react with a variety of coupling partners. acs.org For instance, in a Sonogashira-type coupling, a terminal alkyne would couple with an aryl halide. For an internal alkyne like that in this compound, reactions such as carbopalladation followed by trapping with a nucleophile can lead to highly functionalized alkenes. acs.org The regioselectivity of these additions would be heavily influenced by both the electronic nature of the substituents and the steric environment around the alkyne.

Cobalt and Nickel-Catalyzed Transformations and Mechanistic Probes

First-row transition metals like cobalt and nickel have emerged as powerful, cost-effective alternatives to precious metals for catalyzing a wide range of organic transformations.

Cobalt-Catalyzed Reactions: Cobalt complexes can catalyze the hydroarylation of alkynes, where an aryl C-H bond adds across the triple bond. nih.gov Mechanistic studies suggest that these reactions can proceed through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is the rate-determining step. nih.gov Low-valent cobalt species, such as Co(-I) or Co(I), are often implicated as the active catalysts. nih.govrsc.org For this compound, an intramolecular cobalt-catalyzed hydroarylation could lead to the formation of a dihydro-naphthalene derivative.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective in cycloaddition reactions and reductive couplings. acs.org For example, nickel(0) can catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) rings. Nickel-catalyzed reactions often involve the formation of metallacyclic intermediates, such as nickelacyclopentadienes. nih.gov In the case of this compound, co-cyclization with other alkynes could provide a route to highly substituted aromatic compounds. Mechanistic probes often involve isotopic labeling and the isolation and characterization of catalytic intermediates to elucidate the reaction pathway. acs.orgrsc.org

Insertion Mechanisms and Metallacycle Formation in Alkyne Reactions

A fundamental step in many transition-metal-catalyzed reactions of alkynes is the migratory insertion of the C-C triple bond into a metal-element bond (M-C, M-H, etc.). rsc.org This process typically leads to the formation of a metallacyclic intermediate, which is a key branching point in the catalytic cycle. rsc.org

The reaction is initiated by the coordination of the alkyne to the metal center. Subsequently, the migratory insertion occurs, expanding the coordination sphere of the metal and forming a new, more stable metallacycle. nih.gov For example, in a palladium-catalyzed reaction, the insertion of an alkyne into an aryl-palladium bond results in a seven-membered palladacycle, which can then undergo reductive elimination to form a six-membered ring product. nih.gov

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The "Gem-Dimethyl Effect" (Thorpe-Ingold Effect) in Intramolecular Reactions

The Thorpe-Ingold effect, also known as the "gem-dimethyl effect," describes the acceleration of intramolecular ring-closing reactions when substituents are introduced on the chain connecting the two reacting termini. wikipedia.orglucp.net This effect is particularly relevant to the this compound scaffold, which features a quaternary carbon at the 2-position and a gem-dimethyl group at the 5-position of the hexynyl chain.

The classical explanation for this effect is that the presence of bulky groups, such as gem-dimethyl groups, decreases the internal bond angle between the substituents, thereby bringing the reactive ends of the molecule closer together and increasing the probability of a successful intramolecular collision. wikipedia.orgnih.gov This is primarily a kinetic effect, as it lowers the entropic barrier to cyclization. lucp.net

Substituent Pattern Relative Rate of Lactonization Proposed Reason for Rate Change
Unsubstituted1Baseline reactivity.
Single Methyl Group~5Moderate steric compression.
Gem-Dimethyl Group~100-250Significant angle compression, increased population of reactive conformers. lucp.net
Two Gem-Dimethyl Groups>10,000Pronounced Thorpe-Ingold effect, severely restricted bond rotation. lucp.net

This table provides illustrative data based on classic studies of the Thorpe-Ingold effect and is not specific to this compound.

In the context of intramolecular reactions involving a functionalized this compound, the gem-dimethyl group at the C5 position would be expected to significantly accelerate cyclization reactions where the alkyne and a nucleophile on the phenyl ring react. The steric bulk would favor conformations where the alkyne is oriented towards the aromatic ring, thus facilitating intramolecular bond formation. This effect can be a powerful tool for controlling reaction pathways and improving the efficiency of synthetic routes to complex cyclic molecules. magtech.com.cn

Substrate-Dependent Chemoselectivity and Regioselectivity in Alkyne Transformations

The inherent structural features of substrates derived from this compound play a decisive role in dictating the chemoselectivity and regioselectivity of their transformations. The substitution pattern on the alkyne and surrounding functionalities can steer the reaction towards one of several possible pathways.

In gold-catalyzed reactions, for instance, the nature of substituents on the alkyne can influence whether the reaction proceeds through a 1,2-migration to form a gold vinylidene intermediate or undergoes a nucleophilic attack. researchgate.netthieme-connect.de For example, in the cyclization of o-(alkynyl)styrenes, the substituents on the alkyne and the alkene moieties determine the feasibility and outcome of 5-endo-dig or 6-endo-dig cyclization pathways, leading to different carbocyclic frameworks. nih.govuniovi.es The electronic properties of the substituents are also critical; electron-donating or electron-withdrawing groups can alter the electron density of the alkyne, thereby influencing its susceptibility to electrophilic activation by a metal catalyst and the subsequent regioselectivity of nucleophilic attack.

The steric bulk of the substituents is another significant factor. The presence of the bulky tert-butyl group in the this compound scaffold can create significant steric hindrance, directing the approach of reagents and catalysts to a specific face of the molecule and thereby controlling regioselectivity. In C–H functionalization reactions, the steric environment around different C–H bonds can lead to preferential activation of the less hindered position. nih.gov

The interplay between electronic and steric effects ultimately governs the chemoselectivity, determining which functional group in a molecule reacts, and the regioselectivity, dictating where on that functional group the reaction occurs.

Table 1: Factors Influencing Selectivity in Alkyne Transformations

Factor Influence on Chemoselectivity Influence on Regioselectivity
Electronic Effects of Substituents Modulates the reactivity of the alkyne towards electrophilic activation. Directs nucleophilic attack to the more electrophilic carbon of the activated alkyne.
Steric Hindrance Can favor reaction at less hindered functional groups. Controls the site of attack by directing reagents to the most accessible position.
Nature of the Catalyst Different metals can favor different reaction pathways (e.g., cycloaddition vs. rearrangement). The coordination geometry of the metal center can influence the orientation of the substrate.
Solvent Polarity Can stabilize charged intermediates, potentially favoring certain pathways. Can influence the aggregation state of the catalyst and substrate.

Ligand and Auxiliary Effects in Catalytic Selectivity

In metal-catalyzed reactions involving this compound scaffolds, the ligands coordinated to the metal center and any auxiliary species present in the reaction mixture can profoundly impact catalytic selectivity. scilit.com Ligands can modulate the steric and electronic properties of the catalyst, thereby fine-tuning its reactivity and selectivity. researchgate.net

Chiral ligands are instrumental in achieving enantioselectivity in catalytic reactions. By creating a chiral environment around the metal center, these ligands can differentiate between enantiotopic faces of the substrate or prochiral intermediates, leading to the preferential formation of one enantiomer over the other. uniovi.es The development of ligands with well-defined steric bulk and electronic properties has been a key area of research for enhancing enantioselectivity in various transformations. nih.gov

The electronic nature of the ligand can also influence the catalytic activity. Electron-donating ligands can increase the electron density on the metal center, making it more nucleophilic and potentially altering its reactivity profile. Conversely, electron-withdrawing ligands can render the metal center more electrophilic, enhancing its ability to activate unsaturated bonds like alkynes.

Auxiliaries, such as co-catalysts or additives, can also play a crucial role. In some cases, a second catalytic species can operate in a synergistic fashion with the primary catalyst to enable transformations that are not possible with either catalyst alone. Basic ligands or additives can also influence the regioselectivity of C-H activation reactions by acting as proton shuttles or by modifying the catalyst's coordination sphere. researchgate.net

Table 2: Influence of Ligands and Auxiliaries on Catalytic Selectivity

Component Mode of Action Effect on Selectivity
Chiral Ligands Create a chiral pocket around the metal center. Induces enantioselectivity.
Steric Bulk of Ligands Controls substrate approach to the catalytic center. Enhances regioselectivity and diastereoselectivity. nih.gov
Electronic Properties of Ligands Modulates the electron density of the metal catalyst. Influences catalytic activity and can alter reaction pathways.
Co-catalysts/Additives Can participate in the catalytic cycle or modify the primary catalyst. Can enable new reaction pathways and improve selectivity.
Basic Ligands/Additives Can act as proton abstracting agents or modify catalyst coordination. Can switch the regioselectivity in C-H functionalization reactions. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

Elucidating the structures of transient intermediates and transition states is fundamental to a deep understanding of reaction mechanisms. A variety of spectroscopic techniques, computational modeling, and trapping experiments are employed to identify and characterize these fleeting species.

Gold Vinylidene Intermediates in Catalytic Cycles

In many gold-catalyzed transformations of terminal alkynes, gold vinylidene intermediates have been proposed and, in some cases, identified as key reactive species. researchgate.netthieme-connect.de These intermediates are typically formed through a 1,2-migration of a substituent from the terminal alkyne carbon to the internal carbon upon coordination of the alkyne to the gold catalyst. The resulting gold vinylidene is a powerful electrophile that can react with a wide range of nucleophiles. thieme-connect.de

The involvement of gold vinylidene intermediates has been supported by computational studies and, in some instances, by experimental evidence such as isotopic labeling studies. researchgate.net For example, in the gold-catalyzed dimerization of haloalkynes, a vinyl-substituted gold vinylidene intermediate is believed to be a key precursor to the final products. researchgate.net The reactivity of these intermediates can be modulated by the ligands on the gold center and the substituents on the vinylidene moiety.

Organometallic Intermediates (e.g., Alkynylgold, Zirconacyclopentadienes)

Besides gold vinylidenes, other organometallic intermediates play crucial roles in reactions involving this compound and related alkynes. Alkynylgold complexes are often the initial species formed upon the reaction of a terminal alkyne with a gold catalyst. These intermediates can then undergo further transformations, such as nucleophilic attack or rearrangement, to generate other reactive species.

In reactions catalyzed by other transition metals, such as zirconium, different organometallic intermediates are formed. For instance, the reaction of two alkyne molecules with a low-valent zirconium species can lead to the formation of a zirconacyclopentadiene. These five-membered metallacycles are versatile intermediates that can react with a variety of electrophiles to generate highly substituted carbocyclic and heterocyclic compounds.

The characterization of these organometallic intermediates often relies on techniques such as NMR spectroscopy, X-ray crystallography (for stable complexes), and mass spectrometry.

Role of Radical and Single-Electron Transfer (SET) Pathways

While many reactions of alkynes are explained by polar, ionic mechanisms, the involvement of radical and single-electron transfer (SET) pathways has been increasingly recognized. researchgate.netpkusz.edu.cnresearchgate.net SET processes involve the transfer of a single electron from one species to another, generating radical ions that can then undergo further reactions. libretexts.org

In the context of reactions involving this compound scaffolds, SET pathways can be initiated by photoredox catalysts, electrochemical methods, or certain transition metal complexes. pkusz.edu.cn The resulting radical intermediates can participate in a variety of transformations, including cyclizations, additions, and C-H functionalizations, often with selectivities that are complementary to those observed in ionic reactions.

The detection of radical intermediates is often challenging due to their short lifetimes. Techniques such as electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments are commonly used to provide evidence for their existence. The observation of specific side products or stereochemical outcomes can also be indicative of a radical mechanism. The interplay between SET and other catalytic cycles can lead to complex reaction networks, and a thorough understanding of these pathways is crucial for reaction optimization and control. thieme.de

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity, are fundamental for the structural confirmation of (2,5,5-Trimethylhex-3-yn-2-yl)benzene. Advanced 2D NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation pathways.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide information about the functional groups and electronic structure of this compound.

Vibrational Spectroscopy (e.g., IR, Raman) Infrared (IR) and Raman spectroscopy would be expected to show characteristic absorption bands for the C≡C triple bond (typically around 2100-2260 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹). Specific frequencies and intensities from experimental data are necessary for a detailed analysis.

Electronic Spectroscopy (e.g., UV-Vis) Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the conjugated system involving the benzene (B151609) ring and the alkyne. Transitions such as π → π* would be expected. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

A conclusive and detailed article as requested cannot be written until experimental spectroscopic data for this compound becomes available in the scientific literature or public databases.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and investigating the conformational landscape of molecules. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a complementary vibrational profile of the molecule.

For this compound, the vibrational spectra are dominated by the characteristic modes of the monosubstituted benzene ring, the internal alkyne, and the trimethyl and tert-butyl groups.

Key Vibrational Modes:

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching modes of the methyl and tert-butyl groups are expected in the 2975-2845 cm⁻¹ range. docbrown.info

C≡C Stretch: The internal alkyne C≡C stretching vibration is a key feature and is expected in the 2260-2190 cm⁻¹ region. This band is often weak in the IR spectrum but strong and sharp in the Raman spectrum due to the change in polarizability.

Aromatic C=C Stretches: The benzene ring itself exhibits characteristic C=C stretching vibrations, typically seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info

C-H Bends: In-plane and out-of-plane C-H bending vibrations of the aromatic ring, which are indicative of the substitution pattern, are expected in the fingerprint region (below 1500 cm⁻¹). Specifically, strong absorptions characteristic of monosubstituted benzene rings occur in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Conformational Analysis:

Conformational analysis of flexible molecules can be performed by studying the changes in the vibrational spectra under different conditions, such as temperature or solvent. semanticscholar.org For this compound, rotation around the single bond connecting the benzene ring to the quaternary carbon can lead to different conformers. While the energy barrier for this rotation is expected to be relatively low, subtle shifts in the vibrational frequencies of the phenyl group or the adjacent alkyl groups might be observable at low temperatures. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different conformers and aid in the interpretation of experimental data. semanticscholar.org

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-HStretch3100-3000IR, Raman
Aliphatic C-HStretch2975-2845IR, Raman
Alkyne C≡CStretch2260-2190Raman (strong), IR (weak)
Aromatic C=CStretch~1600, ~1500IR, Raman
Aromatic C-HOut-of-plane Bend770-730, 710-690IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzene ring. The alkyne group, being isolated from the π-system of the ring by a saturated carbon atom, is not in conjugation with the phenyl group. Therefore, its direct contribution to the main absorption bands is likely to be minimal.

Expected Electronic Transitions:

π → π* Transitions: The primary absorptions in the UV spectrum of benzene derivatives arise from π → π* transitions within the aromatic ring. For monosubstituted benzenes, two main absorption bands are typically observed:

An intense band (the E2-band) around 200-210 nm.

A weaker, structured band (the B-band) around 250-270 nm. researchgate.net This band is formally forbidden in benzene but becomes allowed upon substitution.

The alkyl substituent on the benzene ring is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The solvent can also influence the position and intensity of the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima

TransitionChromophoreExpected λmax (nm)
π → π* (E2-band)Phenyl group~210
π → π* (B-band)Phenyl group~265

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of a material. Both techniques involve the photoelectric effect, where irradiation of a sample causes the emission of electrons.

X-ray Photoelectron Spectroscopy (XPS):

XPS uses X-rays to eject core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, which is composed of carbon and hydrogen, the C 1s spectrum is of primary interest.

C 1s Spectrum: The C 1s spectrum is expected to show multiple peaks or a broadened envelope due to the different chemical environments of the carbon atoms:

Aromatic carbons: The six carbons of the benzene ring will have similar binding energies.

Alkyne carbons: The two sp-hybridized carbons of the C≡C bond will have a distinct binding energy.

Aliphatic carbons: The sp³-hybridized carbons of the trimethyl and tert-butyl groups will have their own characteristic binding energies. The quaternary carbon attached to the ring will be slightly shifted from the other aliphatic carbons.

High-resolution XPS can potentially resolve these different carbon environments, providing valuable information about the chemical structure. researchgate.netrsc.org

Ultraviolet Photoelectron Spectroscopy (UPS):

UPS uses ultraviolet radiation to probe the valence molecular orbitals. The resulting spectrum provides a map of the density of states in the valence region. For this compound, the UPS spectrum would reveal the energies of the molecular orbitals derived from the π-system of the benzene ring, the π-orbitals of the alkyne, and the σ-orbitals of the C-C and C-H bonds. The highest occupied molecular orbital (HOMO) is of particular interest as it relates to the molecule's ionization potential and reactivity. stfc.ac.ukuni-frankfurt.de

Interactive Data Table: Expected XPS and UPS Information

TechniqueInformation ObtainedExpected Features for this compound
XPSElemental composition, chemical statesC 1s peak with resolved or broadened features for aromatic, alkyne, and aliphatic carbons.
UPSValence electronic structure, HOMO energyPeaks corresponding to π (aromatic, alkyne) and σ molecular orbitals.

Advanced Applications and Transformations of 2,5,5 Trimethylhex 3 Yn 2 Yl Benzene in Complex Molecular Architectures

Role as Synthetic Intermediates in Advanced Organic Synthesis

Alkynes, in general, are exceptionally versatile building blocks in organic synthesis due to the reactivity of the carbon-carbon triple bond. However, the specific utility of (2,5,5-Trimethylhex-3-yn-2-yl)benzene in the advanced synthetic applications listed below is not documented in available research. The significant steric hindrance from the tert-butyl and dimethylphenylmethyl groups likely influences its reactivity in ways that have not been specifically explored or reported.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

While the synthesis of PAHs and various heterocycles often employs alkyne precursors through reactions like cycloadditions, benzannulations, and transition-metal-catalyzed cyclizations, no studies were identified that utilize this compound for these purposes. General methods for synthesizing PAHs and heterocycles are well-established, but the application of this specific, sterically demanding alkyne is not described.

Precursors for Natural Product Scaffolds and Bioactive Molecule Synthesis

The synthesis of natural products and bioactive molecules is a cornerstone of organic chemistry, often requiring intricate strategies to build complex molecular frameworks. Alkynes are frequently used as key intermediates in these synthetic pathways. Despite this, a literature search did not yield any examples of this compound being used as a precursor or intermediate in the total synthesis of any natural product or bioactive molecule.

Late-Stage Functionalization Strategies Utilizing Alkynes

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules to fine-tune their properties. While alkyne handles are valuable for such modifications (e.g., through click chemistry), there is no documented use of this compound in this context. Research on late-stage functionalization tends to focus on the development of new methods and their application to known drugs or complex scaffolds, none of which feature this specific compound.

Development of Functional Materials and Optoelectronic Components

The unique electronic properties of alkynes make them attractive components for functional organic materials. However, the specific contributions of this compound to these fields are not reported.

Applications in Organic Electronics and Optoelectronic Devices

Organic electronics and optoelectronics are fields that rely on π-conjugated systems for charge transport and light emission. While substituted benzenes and molecules with carbon-carbon triple bonds are foundational to many organic semiconductors, there is no evidence in the literature of this compound being synthesized, tested, or incorporated into any organic electronic or optoelectronic device.

Contribution to Carbon-Rich Nanoarchitectures and Polymer Allotropes

Carbon-rich nanoarchitectures, such as nanographenes and conjugated polymers, are at the forefront of materials science. The synthesis of these materials can involve the polymerization or cyclization of alkyne-containing monomers. No research could be found that describes the use of this compound as a building block for such nanoarchitectures or polymer allotropes.

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